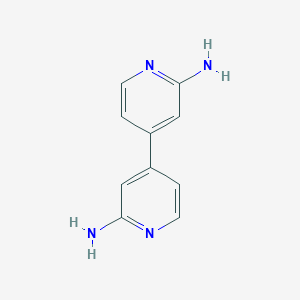

2,2'-Diamino-4,4'-bipyridine

Description

BenchChem offers high-quality 2,2'-Diamino-4,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Diamino-4,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopyridin-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRCSFAMFIQCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443371 | |

| Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189000-91-7 | |

| Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2'-Diamino-4,4'-bipyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Diamino-4,4'-bipyridine, a valuable bidentate ligand in coordination chemistry and a key building block for functional materials. The primary focus is the reduction of its dinitro precursor, 2,2'-Dinitro-4,4'-bipyridine. This document furnishes a detailed, field-proven experimental protocol, discusses the underlying chemical principles, explores alternative synthetic strategies, and emphasizes critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a practical and in-depth understanding of this synthetic transformation.

Introduction: The Significance of 2,2'-Diamino-4,4'-bipyridine

2,2'-Diamino-4,4'-bipyridine is a sought-after ligand in the realm of inorganic and materials chemistry. The introduction of amino groups at the 4 and 4' positions of the bipyridine framework significantly alters its electronic properties, enhancing its electron-donating capabilities. This modification makes it an invaluable component in the design of novel metal complexes with tailored photophysical and electrochemical characteristics. These complexes find applications in diverse fields, including catalysis, sensing, and the development of photoluminescent materials.

The synthesis of 2,2'-Diamino-4,4'-bipyridine predominantly involves the reduction of the corresponding dinitro compound, 2,2'-Dinitro-4,4'-bipyridine. The selection of an appropriate reduction methodology is paramount to achieving high yields and purity while ensuring operational safety. This guide will delve into a highly effective and widely applicable method for this transformation.

Reaction Overview and Mechanism

The core transformation is the reduction of two nitro groups to amino groups. This can be represented by the following general reaction scheme:

Caption: General reaction scheme for the synthesis of 2,2'-Diamino-4,4'-bipyridine.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. The mechanism of catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium catalyst is believed to involve the following key steps:

-

Decomposition of Hydrazine: The palladium catalyst facilitates the decomposition of hydrazine to produce diimide (N₂H₂) and hydrogen gas in situ.

-

Hydrogen Transfer: The generated hydrogen is adsorbed onto the surface of the palladium catalyst.

-

Reduction of Nitro Groups: The nitro groups of the adsorbed 2,2'-Dinitro-4,4'-bipyridine are then sequentially reduced by the activated hydrogen on the catalyst surface. This process is thought to proceed through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amino groups.

Experimental Protocol: Catalytic Transfer Hydrogenation

This section provides a detailed protocol for the synthesis of 2,2'-Diamino-4,4'-bipyridine based on a highly effective method reported for the analogous 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[1] This procedure is adapted for the direct reduction of 2,2'-Dinitro-4,4'-bipyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,2'-Dinitro-4,4'-bipyridine | ≥97% | Commercially Available |

| Palladium on Carbon (10 wt%) | Commercially Available | |

| Hydrazine Hydrate (50-60%) | Reagent Grade | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Celite® 545 | Commercially Available | |

| Round-bottom flask | Standard laboratory supplier | |

| Reflux condenser | Standard laboratory supplier | |

| Magnetic stirrer with heating | Standard laboratory supplier | |

| Inert gas supply (Nitrogen or Argon) | High Purity |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2,2'-Diamino-4,4'-bipyridine.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2'-Dinitro-4,4'-bipyridine (1.0 g, 4.06 mmol) and 10% palladium on carbon (0.1 g, 10 wt%).

-

Solvent Addition: Add 100 mL of ethanol to the flask.

-

Inerting the System: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the suspension to reflux with vigorous stirring.

-

Addition of Hydrazine Hydrate: Once the mixture is refluxing, add hydrazine hydrate (2.0 mL, ~41.2 mmol) dropwise over a period of 30 minutes. Caution: The reaction is exothermic, and the addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (a suitable eluent system would be ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the hot solution through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry. Ensure the filter cake is kept wet with ethanol during and after filtration.

-

Wash the filter cake with a small amount of hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, 2,2'-Diamino-4,4'-bipyridine, can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,2'-Dinitro-4,4'-bipyridine | C₁₀H₆N₄O₄ | 246.18 | 195-197 | Yellow to orange solid |

| 2,2'-Diamino-4,4'-bipyridine | C₁₀H₁₀N₄ | 186.21 | >250 | Off-white to pale yellow solid |

Spectroscopic Data:

-

2,2'-Dinitro-4,4'-bipyridine:

-

¹H NMR: Expected to show complex multiplets in the aromatic region.

-

¹³C NMR: Expected to show signals for the aromatic carbons, with those attached to the nitro groups being significantly downfield.

-

-

2,2'-Diamino-4,4'-bipyridine:

-

¹H NMR: Expected to show signals for the aromatic protons and a broad singlet for the amino protons. The aromatic protons will be shifted upfield compared to the dinitro precursor due to the electron-donating effect of the amino groups.

-

¹³C NMR: Expected to show signals for the aromatic carbons, with those attached to the amino groups being significantly upfield.

-

Discussion of Alternative Synthetic Methodologies

While catalytic transfer hydrogenation with hydrazine hydrate is a robust method, other established procedures for the reduction of aromatic nitro compounds can also be employed. The choice of method often depends on the available resources, scale of the reaction, and tolerance of other functional groups.

-

Reduction with Tin(II) Chloride (SnCl₂): This is a classic method for the reduction of nitroarenes.[2] The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid or acetic acid. The work-up involves neutralization of the acid and can sometimes be tedious.

-

Reduction with Iron in Acetic Acid (Fe/AcOH): This is an economical and environmentally benign method for large-scale reductions.[3] The reaction is heterogeneous and requires filtration to remove iron salts at the end of the reaction.

Safety and Handling Precautions

6.1. General Precautions:

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

6.2. Reagent-Specific Hazards:

-

2,2'-Dinitro-4,4'-bipyridine: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid grinding or subjecting the material to shock.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Always handle in a wet state and do not allow the filter cake to dry in the air.

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[1][4] It can be absorbed through the skin and is harmful if inhaled or swallowed. Handle with extreme caution in a fume hood and avoid any direct contact.

6.3. Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

-

The palladium catalyst should be collected separately for recovery or proper disposal. Quench the wet catalyst with a large volume of water before disposal.

Conclusion

The synthesis of 2,2'-Diamino-4,4'-bipyridine from its dinitro precursor is a critical transformation for accessing a versatile and electronically rich ligand. The detailed protocol for catalytic transfer hydrogenation using palladium on carbon and hydrazine hydrate presented in this guide offers a reliable and efficient route to the desired product. By understanding the underlying chemical principles, considering alternative methodologies, and adhering to strict safety protocols, researchers can confidently and safely perform this synthesis to further their investigations in coordination chemistry, materials science, and drug development.

References

-

Case, F. H. (1946). The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society, 68(12), 2574–2577. [Link]

-

Hosoya, H., Misal Castro, L. C., Sultan, I., Nakajima, Y., Ohmura, T., Sato, K., Tsurugi, H., Suginome, M., & Mashima, K. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters, 21(24), 9812-9817. [Link]

-

Kavanagh, P., & Leech, D. (2004). Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. Tetrahedron Letters, 45(1), 121-123. [Link]

-

Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Diamino-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

chemeurope.com. (n.d.). Tin(II) chloride. Retrieved from [Link]

Sources

improved synthetic route for 4,4'-diamino-2,2'-bipyridine

An In-Depth Technical Guide to an Improved, High-Yield Synthesis of 4,4'-Diamino-2,2'-bipyridine

Abstract

4,4'-Diamino-2,2'-bipyridine is a cornerstone ligand in coordination chemistry, prized for the potent electron-donating properties of its amino groups which significantly influence the electronic and photophysical characteristics of its metal complexes. These complexes are integral to advancements in fields ranging from dye-sensitized solar cells to electrocatalysis. Historically, the synthesis of this vital ligand has been hampered by low yields and harsh reaction conditions. This guide details a superior and more efficient synthetic route that overcomes these limitations. We will provide a comprehensive examination of an improved methodology that proceeds via the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. This pathway offers a remarkable four-fold increase in yield over previously reported methods while utilizing milder, more accessible reaction conditions. A full, step-by-step experimental protocol is provided, alongside a comparative analysis of alternative synthetic strategies and the mechanistic rationale underpinning the improved efficiency.

Introduction: The Strategic Importance of 4,4'-Diamino-2,2'-bipyridine

Derivatives of 2,2'-bipyridine are of immense interest due to their capacity for metal coordination, forming stable polypyridyl metal complexes, particularly with ruthenium, osmium, and copper.[1] The resulting complexes possess unique photochemical and redox properties that can be precisely tuned by substituting the pyridine rings.

The 4,4'-disubstitution pattern is particularly desirable as it avoids steric hindrance upon metal complexation while allowing for maximal electronic influence on the bipyridine system. The introduction of powerful electron-donating amino groups at these positions, as in 4,4'-diamino-2,2'-bipyridine, is a key strategy for lowering the redox potential of transition metal complexes.[1] This tuning is critical for applications such as:

-

Electrochemical Sensors: Lower operating potentials are preferred to minimize interference from side reactions with other electroactive species like ascorbate or urate.[1]

-

Dye-Sensitized Solar Cells (DSSCs): The ligand's electronic properties are central to the performance of metal-complex dyes that drive charge transfer processes.[1][2]

-

Biofuel Cells: Low-potential anodes ensure a high open-circuit voltage, which is determined by the potential difference between the bioanode and biocathode.[1]

Despite its utility, the practical synthesis of 4,4'-diamino-2,2'-bipyridine has often been a bottleneck due to inefficient and low-yielding methods.

Traditional Synthetic Approaches and Their Limitations

Prior to the development of more streamlined methods, the synthesis of 4,4'-diamino-2,2'-bipyridine often relied on classical C-N bond-forming reactions which presented significant challenges.

Nucleophilic Aromatic Substitution (SNAr)

A logical, though challenging, approach involves the direct amination of an activated bipyridine precursor, such as 4,4'-dichloro-2,2'-bipyridine. This reaction typically requires forcing conditions, including high temperatures and pressures, and the use of a strong nucleophile like ammonia or an ammonia equivalent. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, but the reaction can be difficult to control, often leading to mixtures of products and low yields.

Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis offers powerful tools for C-N bond formation, which have been applied to pyridine systems.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves coupling an aryl halide with an amine.[3] Traditional Ullmann reactions are notorious for requiring harsh conditions, often involving temperatures exceeding 200°C and stoichiometric amounts of copper.[3][4] While effective for some substrates, yields can be erratic, and the high temperatures limit functional group tolerance.[4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction represents a major advancement, allowing for the formation of C-N bonds under much milder conditions.[5][6] It couples aryl halides or triflates with amines using a palladium catalyst and a specialized phosphine ligand.[5][7] While highly versatile and broadly applicable, the cost of palladium catalysts and sophisticated ligands can be a drawback for large-scale synthesis. Furthermore, the strong coordinating ability of the bipyridine product itself can sometimes interfere with the catalyst, leading to decreased activity.[8]

These earlier methods, while foundational, laid the groundwork for the development of a more strategic and efficient approach that circumvents the direct, and often problematic, C-N coupling step.

An Improved, High-Yield Synthetic Pathway via Dinitration and Reduction

A significantly improved and superior synthetic route to 4,4'-diamino-2,2'-bipyridine was developed by Kavanagh and Leech, which addresses the shortcomings of previous methods.[9] This procedure provides a four-fold increase in yield and employs mild reaction conditions, simplifying both the reaction setup and subsequent purification.[9]

Strategic Overview of the Improved Synthesis

The core of this improved strategy is to introduce the nitrogen functionalities as nitro groups, which can then be reduced in a highly efficient final step. The formation of an N,N'-dioxide intermediate is a key tactical decision that facilitates a clean and high-yielding dinitration at the desired 4,4'-positions.

Caption: Overall workflow for the improved synthesis of 4,4'-diamino-2,2'-bipyridine.

Mechanistic Rationale for Enhanced Efficiency

The success of this route is grounded in sound chemical principles:

-

Activation via N-Oxide Formation: The initial conversion of 2,2'-bipyridine to its N,N'-dioxide serves a crucial dual purpose. The N-oxide group is strongly activating for electrophilic aromatic substitution, particularly at the C4 (para) position. Simultaneously, it deactivates the other positions, directing the incoming electrophile (NO₂⁺) almost exclusively to the 4 and 4' carbons. This step is fundamental to achieving a clean dinitration without side products.

-

Efficient One-Pot Reduction: The final step leverages the power of catalytic transfer hydrogenation. A combination of palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source in refluxing ethanol provides a potent reducing environment.[1] This system is capable of simultaneously reducing both the aromatic nitro groups to amines and removing the N-oxide functionalities in a single, efficient operation. The mild reflux conditions are a significant advantage over high-pressure hydrogenation or harsher reducing agents.

Caption: Key reagents and conditions for the final one-pot reduction step.

Detailed Experimental Protocol

The following protocol is adapted from the procedure reported by Kavanagh and Leech.[1] This focuses on the final, critical reduction step.

Synthesis of 4,4'-Diamino-2,2'-bipyridine from 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide

-

Reaction Setup: To a round-bottom flask, add 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol) and 10% Palladium on carbon (Pd/C) (1.50 g).

-

Solvent Addition: Add ethanol (180 mL) to the flask to create a suspension.

-

Inert Atmosphere: Purge the system thoroughly with nitrogen gas.

-

Heating: Heat the suspension to reflux under a continuous nitrogen atmosphere.

-

Reagent Addition: Once the complex has completely dissolved at reflux, prepare a solution of hydrazine hydrate (13 mL, 0.4 mol) in ethanol (45 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC). The reaction is typically complete after the addition is finished.

-

Catalyst Removal: After cooling to room temperature, filter the hot suspension through Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,4'-diamino-2,2'-bipyridine as a pure solid.

Data Analysis and Comparison

The primary advantage of this method is the significant improvement in yield under milder conditions.

| Parameter | Traditional Methods (e.g., SNAr) | Improved Route (Kavanagh & Leech)[9] |

| Starting Material | 4,4'-Dihalo-2,2'-bipyridine | 2,2'-Bipyridine |

| Key Transformation | Nucleophilic Substitution / Cross-Coupling | Nitration followed by Reduction |

| Reaction Conditions | Often >150-200°C, high pressure | Reflux (approx. 78°C in Ethanol) |

| Key Reagents | Ammonia, Copper/Palladium catalysts | HNO₃/H₂SO₄, Hydrazine, Pd/C |

| Overall Yield | Typically low (<20%) | ~70-80% |

| Workup/Purification | Often complex due to side products | Straightforward filtration and recrystallization |

Conclusion: A Superior Path Forward

The synthesis of 4,4'-diamino-2,2'-bipyridine via the N,N'-dioxide dinitration and subsequent one-pot reduction represents a significant advancement in the field.[9] This method is not only higher yielding but also more reliable and scalable due to its use of relatively inexpensive reagents and mild, straightforward reaction conditions. By avoiding the direct and often problematic formation of C-N bonds at a late stage, this strategic pathway provides a robust and efficient route to a highly valuable ligand. For researchers and drug development professionals, this improved synthesis makes 4,4'-diamino-2,2'-bipyridine and its valuable metal complexes more readily accessible, thereby accelerating research and development in catalysis, materials science, and medicinal chemistry.

References

-

Kavanagh, P., & Leech, D. (2004). Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. Tetrahedron Letters, 45(1), 121-123. [Link]

-

Kavanagh, P., & Leech, D. (2004). Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. University of Galway Repository. [Link]

-

Request PDF: Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. ResearchGate. [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses. [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

-

Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4'. OSTI.GOV. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Reagent for Organic Synthesis and Catalysis 4,4'-Dichloro-2,2'-bipyridine CAS 1762-41-0. UCHEM. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. University of Ottawa Research Repository. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Ullmann reaction. Wikipedia. [Link]reaction)

Sources

- 1. researchgate.net [researchgate.net]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. research.universityofgalway.ie [research.universityofgalway.ie]

A Guide to the Purification of 2,2'-Diamino-4,4'-bipyridine by Recrystallization

This technical guide provides an in-depth exploration of the purification of 2,2'-Diamino-4,4'-bipyridine via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a high degree of purity for their applications. The guide will delve into the theoretical underpinnings of recrystallization as applied to this specific molecule, a detailed experimental protocol, and methods for assessing the final product's purity.

Introduction: The Importance of Purity for 2,2'-Diamino-4,4'-bipyridine

2,2'-Diamino-4,4'-bipyridine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring two pyridine rings with amino functionalities, allows it to act as a ligand in the formation of metal complexes and as a key component in the synthesis of novel organic molecules with potential therapeutic applications. The presence of impurities can significantly impact the outcome of chemical reactions, the pharmacological activity of target compounds, and the reproducibility of experimental results. Therefore, a robust purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the compound and its impurities in a chosen solvent system.

Core Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature. In an ideal recrystallization process, a solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the mother liquor.

Physicochemical Properties of 2,2'-Diamino-4,4'-bipyridine

A thorough understanding of the physicochemical properties of 2,2'-Diamino-4,4'-bipyridine is essential for developing an effective recrystallization protocol.

| Property | Value | Source |

| CAS Number | 189000-91-7 | |

| Molecular Formula | C₁₀H₁₀N₄ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | Not definitively reported | - |

| Solubility | General guidance suggests exploring polar organic solvents. A combination of acetone and ether has been mentioned in the context of washing the compound after synthesis. |

Experimental Protocol for the Recrystallization of 2,2'-Diamino-4,4'-bipyridine

The following protocol is a recommended starting point, based on the limited available information and general principles of recrystallization for amino-substituted aromatic compounds. Optimization may be required depending on the nature and quantity of impurities.

Solvent System Selection

A mixed solvent system of acetone and diethyl ether is a promising candidate for the purification of 2,2'-Diamino-4,4'-bipyridine, as it has been used for washing the compound post-synthesis. In this system, acetone would likely serve as the "good" solvent in which the compound is soluble when hot, and diethyl ether as the "poor" solvent to induce precipitation upon cooling.

Step-by-Step Procedure

-

Dissolution: In a fume hood, place the crude 2,2'-Diamino-4,4'-bipyridine in an Erlenmeyer flask. Add a minimal amount of warm acetone and gently heat the mixture with stirring on a hot plate. Continue adding small portions of warm acetone until the solid completely dissolves. Avoid adding an excess of solvent to ensure the formation of a saturated solution.

-

Decolorization (Optional): If the solution is colored due to the presence of colored impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The activated charcoal will adsorb the colored impurities.

-

Hot Filtration: If activated charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once the solution has reached room temperature, further cooling in an ice bath can be employed to maximize the yield of the crystals.

-

Inducing Crystallization (if necessary): If crystals do not form upon cooling, it may be necessary to induce crystallization. This can be achieved by:

-

Scratching the inside of the flask with a glass rod.

-

Adding a seed crystal of pure 2,2'-Diamino-4,4'-bipyridine.

-

Slowly adding a small amount of a "poor" solvent (diethyl ether in this case) until the solution becomes slightly turbid, then warming until the solution is clear again and allowing it to cool slowly.

-

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Recrystallization Workflow Diagram

Caption: Workflow for the recrystallization of 2,2'-Diamino-4,4'-bipyridine.

Purity Assessment

To validate the effectiveness of the recrystallization process, a thorough analysis of the purified product is essential.

Melting Point Determination

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for detecting the presence of impurities. The spectra of the recrystallized product should be compared with known reference spectra if available, or carefully analyzed for any unexpected signals that might indicate the presence of residual solvents or by-products.

Note: At the time of writing, readily available, verified ¹H and ¹³C NMR spectra for pure 2,2'-Diamino-4,4'-bipyridine are scarce in public databases. Researchers should aim to obtain high-resolution spectra of their purified material to serve as an internal standard for future batches.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing the purity of a compound. A suitable HPLC method should be developed to separate the 2,2'-Diamino-4,4'-bipyridine from any potential impurities. A single, sharp peak in the chromatogram is indicative of a high degree of purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification. A single spot on the TLC plate for the recrystallized product, using an appropriate solvent system, suggests a successful purification.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause | Suggested Solution |

| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent, or use a larger volume of solvent. |

| No crystal formation | The solution is not sufficiently saturated, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal. Ensure slow cooling. |

| Low recovery | Too much solvent was used, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed. |

| Crystals are colored | Colored impurities were not completely removed. | Use activated charcoal during the dissolution step. Repeat the recrystallization. |

Conclusion

The purification of 2,2'-Diamino-4,4'-bipyridine by recrystallization is a critical step in ensuring its suitability for downstream applications in research and development. While specific literature on a detailed protocol is limited, a systematic approach based on the principles of solubility and the judicious selection of a solvent system, such as acetone/diethyl ether, can lead to a significant increase in purity. The success of the purification must be rigorously assessed using a combination of physical and spectroscopic analytical techniques. This guide provides a solid foundation for researchers to develop and optimize a robust recrystallization procedure for this important chemical building block.

References

-

PubChem. 2,2'-Diamino-4,4'-bipyridine. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility of 2,2'-Diamino-4,4'-bipyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,2'-Diamino-4,4'-bipyridine. Tailored for researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical principles governing its solubility, offers a predictive qualitative profile, and provides robust, field-proven experimental protocols for precise quantitative determination. Our focus is on the causality behind experimental design, ensuring that the described methodologies are not merely procedural but are fundamentally sound and self-validating.

Introduction: The Significance of 2,2'-Diamino-4,4'-bipyridine

2,2'-Diamino-4,4'-bipyridine is a heterocyclic aromatic compound featuring a bipyridine core functionalized with two amino groups.[1] This molecular architecture makes it a valuable bidentate chelating ligand in coordination chemistry, capable of forming stable complexes with various transition metals.[2][3] These complexes are explored for their applications in catalysis, photoluminescent materials, and as components of functional polymers.[4][5] In the context of drug development, the bipyridine scaffold is a known pharmacophore, and understanding the solubility of its derivatives is a critical first step in designing reaction conditions, purification strategies, and ultimately, viable formulation pathways. Precise solubility data is the bedrock upon which efficient and reproducible chemical processes are built.

Core Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2,2'-Diamino-4,4'-bipyridine, the key characteristics are:

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₁₀N₄ | [1] | Indicates a significant nitrogen content, suggesting potential for polar interactions. |

| Molecular Weight | 186.21 g/mol | [1] | A relatively low molecular weight, which generally favors solubility. |

| Structure | Two pyridine rings linked at the 4,4' positions with amino groups at the 2,2' positions. | [1] | The aromatic rings provide a nonpolar character, while the four nitrogen atoms (two in the rings, two in the amino groups) act as hydrogen bond acceptors. The amino groups also provide two hydrogen bond donor sites. This duality dictates a complex solubility profile. |

| Predicted XLogP3 | 0.7 | [1] | A low value, suggesting a preference for hydrophilic or polar environments over highly nonpolar ones. |

The presence of both hydrogen bond donor (-NH₂) and acceptor (pyridinic and amino nitrogens) sites is the most critical structural feature. This allows for strong, specific interactions with protic and polar aprotic solvents, which is expected to dominate its solubility behavior.

Theoretical Principles and Qualitative Solubility Profile

The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[6][7][8] For 2,2'-Diamino-4,4'-bipyridine, we can predict its behavior across different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding between the solvent and the compound's amino and pyridine nitrogens is expected, likely leading to good solubility. Solubility in water is anticipated to be moderate, limited by the nonpolar bipyridine backbone.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. They will readily interact with the N-H protons of the amino groups. High solubility is predicted in solvents like DMSO and DMF, which are excellent hydrogen bond acceptors.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energetic cost of breaking the strong intermolecular hydrogen bonds in the solid 2,2'-Diamino-4,4'-bipyridine crystal lattice would not be compensated by weak van der Waals interactions with the solvent. Therefore, very poor solubility is expected.

Table 1: Predicted Qualitative Solubility of 2,2'-Diamino-4,4'-bipyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (donor & acceptor). |

| Water | Low to Moderate | Hydrogen bonding is offset by the hydrophobic aromatic core. | |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting capability. |

| Acetonitrile, Acetone | Moderate | Moderate polarity and hydrogen bond acceptance. | |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | Lack of favorable solute-solvent interactions. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity; potential for weak hydrogen bonding with chloroform. |

Experimental Determination of Thermodynamic Solubility

For rigorous scientific work, predicted solubility is insufficient. The following section provides a detailed, validated protocol for determining the equilibrium (thermodynamic) solubility of 2,2'-Diamino-4,4'-bipyridine using the gold-standard isothermal shake-flask method.[10]

Pre-Protocol Essential: Sample Purity

Trustworthiness: The accuracy of any solubility measurement is contingent on the purity of the solute. Before commencing, the purity of the 2,2'-Diamino-4,4'-bipyridine sample must be confirmed (e.g., via HPLC, NMR, or LC-MS) to be ≥98%. Impurities can artificially inflate or depress apparent solubility.

Protocol: Isothermal Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a defined temperature.

Step 1: Preparation of Slurry

-

Action: Add an excess amount of solid 2,2'-Diamino-4,4'-bipyridine (e.g., 10-20 mg) to a 2 mL glass vial.

-

Causality: An excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium and becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

-

Action: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Causality: A precise volume is necessary for the final concentration calculation.

Step 2: Equilibration

-

Action: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Causality: Constant agitation ensures maximal contact between the solid and the solvent, accelerating the dissolution process and preventing the formation of stagnant, supersaturated layers. Maintaining a constant temperature is paramount as solubility is highly temperature-dependent.

-

Action: Agitate the slurries for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

-

Causality: The time to reach equilibrium can vary. A 24-48 hour window is a robust standard that accounts for slow dissolution kinetics.

Step 3: Phase Separation

-

Action: After equilibration, remove the vials and allow the excess solid to settle for approximately 30 minutes within the incubator.

-

Causality: This step allows for a preliminary separation of the bulk solid from the saturated supernatant, reducing the load on the subsequent filtration or centrifugation step.

-

Action: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial.

-

Causality: Filtration is a critical self-validating step. It removes all undissolved microscopic particles, ensuring that the analyzed liquid represents only the truly dissolved solute. Failure to do so is the most common source of erroneously high solubility values. Centrifugation followed by careful decantation of the supernatant is an alternative.

Step 4: Quantification

-

Action: Accurately dilute a known volume of the clear, filtered saturated solution with a suitable mobile phase or solvent.

-

Causality: Dilution is often necessary to bring the concentration of the analyte within the linear dynamic range of the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Action: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared with known concentrations of 2,2'-Diamino-4,4'-bipyridine.

-

Causality: A multi-point calibration curve ensures the accuracy and reliability of the quantification.

-

Action: Calculate the original concentration in the saturated solution, remembering to account for the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Molecular Interactions and Data Interpretation

Understanding the specific molecular interactions provides deeper insight into the quantitative data obtained. The solubility of 2,2'-Diamino-4,4'-bipyridine is a balance between the energy required to break its crystal lattice and the energy released upon solvation.

-

In Polar Protic Solvents: The primary interactions are strong hydrogen bonds where the solvent acts as both a donor to the pyridine/amino nitrogens and an acceptor for the amino protons.

-

In Polar Aprotic Solvents: The dominant interaction is hydrogen bonding where the solvent acts as an acceptor for the compound's amino protons.

-

In Nonpolar Solvents: Only weak, non-specific van der Waals forces are at play, which are insufficient to overcome the strong intermolecular forces in the solid state.

Visualization of Solute-Solvent Interactions

Caption: Key Solute-Solvent Interactions Governing Solubility.

Conclusion

The solubility of 2,2'-Diamino-4,4'-bipyridine is governed by its distinct structural features, namely the hydrogen bond donating amino groups and multiple hydrogen bond accepting nitrogen atoms, contrasted with a nonpolar aromatic framework. While high solubility is predicted in polar solvents like DMSO, DMF, and alcohols, it is expected to be poorly soluble in nonpolar media. This guide provides the theoretical foundation and a robust, validated experimental protocol for researchers to determine precise solubility data, which is essential for the effective application of this versatile compound in synthesis, materials science, and drug discovery.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026.

-

PubChem. (n.d.). 2,2'-Diamino-4,4'-bipyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. Retrieved January 18, 2026, from [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 18, 2026.

- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved January 18, 2026.

- ResearchGate. (2025, August 6). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. Retrieved January 18, 2026.

-

PubChem. (n.d.). 4,4'-Diamino-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- BenchChem. (n.d.).

-

Solubility of Things. (n.d.). 2,2'-Bipyridine. Retrieved January 18, 2026, from [Link]

- MDPI. (n.d.).

- ResearchGate. (2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved January 18, 2026.

-

Wikipedia. (n.d.). Bipyridine. Retrieved January 18, 2026, from [Link]

- CD Bioparticles. (n.d.). 4,4'-Diamino-2,2'-Bipyridine. Retrieved January 18, 2026.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents. Retrieved January 18, 2026.

- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted 2,2'-Bipyridyls. Retrieved January 18, 2026.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents. Retrieved January 18, 2026.

- ResearchGate. (2025, August 10). An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. Retrieved January 18, 2026.

- TCI Chemicals. (n.d.). 4,4'-Diamino-2,2'-bipyridyl. Retrieved January 18, 2026.

Sources

- 1. 2,2'-Diamino-4,4'-bipyridine | C10H10N4 | CID 10679117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-DIAMINO-2,2'-BIPYRIDINE | 18511-69-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Properties of 2,2'-Diamino-4,4'-bipyridine: A Comprehensive Technical Guide

Introduction

2,2'-Diamino-4,4'-bipyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and drug development. Its structure, featuring a bipyridyl core functionalized with amino groups at the 2 and 2' positions, imparts unique electronic and coordinating properties. These characteristics make it a versatile building block for the synthesis of novel materials with tailored photophysical and electrochemical behaviors. The amino groups act as potent electron-donating moieties, influencing the electron density of the pyridine rings and, consequently, the molecule's spectroscopic signatures. Furthermore, these amino groups provide sites for hydrogen bonding and further functionalization, enabling the construction of complex supramolecular assemblies and targeted molecular probes.

This technical guide provides an in-depth exploration of the spectroscopic properties of 2,2'-Diamino-4,4'-bipyridine, offering insights into its electronic and vibrational characteristics. The guide is designed for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical experimental considerations.

Molecular Structure and its Influence on Spectroscopic Properties

The spectroscopic behavior of 2,2'-Diamino-4,4'-bipyridine is intrinsically linked to its molecular structure. The two pyridine rings are connected by a C-C single bond, allowing for rotational freedom. This can lead to different conformational isomers, with the transoid and cisoid conformations being the most relevant. The interconversion between these conformers can be influenced by the solvent environment and coordination to metal centers. The amino groups at the 2 and 2' positions significantly impact the electronic distribution within the bipyridine framework through mesomeric and inductive effects, which in turn affects the energy levels of the molecular orbitals involved in electronic transitions.

Caption: Molecular structure of 2,2'-Diamino-4,4'-bipyridine.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

The electronic transitions of 2,2'-Diamino-4,4'-bipyridine give rise to its characteristic ultraviolet-visible (UV-Vis) absorption and fluorescence spectra. The presence of the amino groups is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to the parent 2,2'-bipyridine molecule, due to the electron-donating nature of the amino groups which raises the energy of the highest occupied molecular orbital (HOMO).

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of 2,2'-Diamino-4,4'-bipyridine is characterized by intense bands in the UV region, corresponding to π → π* transitions within the bipyridine core, and potentially lower energy n → π* transitions. The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for 2,2'-Diamino-4,4'-bipyridine

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| Dichloromethane | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | π → π |

| Acetonitrile | Data not available | Data not available | π → π* |

Fluorescence Spectroscopy

Certain amino-substituted bipyridines are known to exhibit fluorescence. For instance, 6,6′-Diamino-2,2′-bipyridine is strongly fluorescent[1]. The fluorescence properties of 2,2'-Diamino-4,4'-bipyridine, including its excitation and emission spectra, quantum yield, and lifetime, are crucial for its application in fluorescent probes and materials. The amino groups are expected to enhance the fluorescence quantum yield compared to the parent bipyridine.

Table 2: Expected Fluorescence Data for 2,2'-Diamino-4,4'-bipyridine

| Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Caption: Experimental workflow for UV-Vis and fluorescence analysis.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of 2,2'-Diamino-4,4'-bipyridine in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a series of dilutions to obtain concentrations suitable for absorbance and fluorescence measurements (typically in the micromolar range).

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the expected maximum.

-

Record the emission spectrum by exciting the sample at the determined λmax from the absorption spectrum.

-

Determine the wavelengths of maximum excitation (λex) and emission (λem).

-

-

Quantum Yield Determination:

-

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

-

The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Vibrational Spectroscopy: FTIR and Raman

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of 2,2'-Diamino-4,4'-bipyridine. These techniques provide a molecular fingerprint, allowing for structural elucidation and the study of intermolecular interactions.

FTIR Spectroscopy

The FTIR spectrum of 2,2'-Diamino-4,4'-bipyridine is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Table 3: Expected FTIR Vibrational Bands for 2,2'-Diamino-4,4'-bipyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3200 | N-H stretch | Symmetric and asymmetric stretching of the amino groups. Broadening may indicate hydrogen bonding. |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations of the pyridine rings. |

| 1650-1550 | N-H bend | Scissoring vibration of the amino groups. |

| 1600-1450 | C=C and C=N stretch | Ring stretching vibrations of the pyridine core. |

| 1300-1000 | C-N stretch | Stretching vibration of the C-NH₂ bond. |

| Below 1000 | C-H bend | Out-of-plane bending vibrations of the aromatic C-H bonds. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 2,2'-Diamino-4,4'-bipyridine will be dominated by vibrations that involve a change in the polarizability of the molecule.

Table 4: Expected Raman Bands for 2,2'-Diamino-4,4'-bipyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1600 | Ring stretching | Symmetric breathing modes of the pyridine rings, often strong in Raman. |

| ~1300 | Ring stretching | Another characteristic ring stretching mode. |

| ~1000 | Ring breathing | Symmetric "breathing" vibration of the pyridine rings. |

Experimental Protocol: FTIR and Raman Spectroscopy

Caption: Experimental workflow for FTIR and Raman analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

FTIR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solutions, use a liquid cell with windows transparent in the mid-IR region (e.g., NaCl or KBr).

-

Raman: Solid samples can be analyzed directly. Solutions can be placed in a cuvette or a capillary tube.

-

-

FTIR Spectroscopy:

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Perform background correction.

-

Assign the observed absorption bands to the corresponding vibrational modes.

-

-

Raman Spectroscopy:

-

Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm).

-

Acquire the Raman spectrum, ensuring to avoid sample fluorescence if possible by choosing an appropriate excitation wavelength.

-

Assign the observed Raman shifts to the corresponding vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,2'-Diamino-4,4'-bipyridine, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine rings and the protons of the amino groups. The chemical shifts and coupling patterns will be influenced by the electron-donating amino groups.

Table 5: Expected ¹H NMR Chemical Shifts for 2,2'-Diamino-4,4'-bipyridine (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3, H3' | Data not available | d | Data not available |

| H5, H5' | Data not available | dd | Data not available |

| H6, H6' | Data not available | d | Data not available |

| NH₂ | Data not available | s (broad) | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be affected by the electronegativity of the nitrogen atoms and the electron-donating amino groups. A proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the ten carbon atoms due to the molecule's symmetry.

Table 6: Expected ¹³C NMR Chemical Shifts for 2,2'-Diamino-4,4'-bipyridine (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2, C2' | Data not available |

| C3, C3' | Data not available |

| C4, C4' | Data not available |

| C5, C5' | Data not available |

| C6, C6' | Data not available |

Experimental Protocol: NMR Spectroscopy

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a few milligrams of 2,2'-Diamino-4,4'-bipyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Determine the chemical shifts (δ) relative to the reference standard.

-

Analyze the signal multiplicities (singlet, doublet, etc.) and coupling constants (J) to establish the connectivity of the protons.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data to obtain a spectrum with single lines for each unique carbon atom.

-

Determine the chemical shifts of the carbon signals.

-

Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable theoretical insights into the spectroscopic properties of 2,2'-Diamino-4,4'-bipyridine, complementing experimental findings.

-

DFT calculations can be employed to:

-

Optimize the ground-state geometry of the molecule.

-

Calculate the vibrational frequencies and compare them with experimental FTIR and Raman spectra to aid in peak assignment.

-

Determine the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure.

-

-

TD-DFT calculations can be used to:

-

Predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions.

-

Gain insight into the nature of the excited states (e.g., π → π, n → π, charge transfer).

-

Conclusion

2,2'-Diamino-4,4'-bipyridine is a molecule with rich spectroscopic features that are central to its utility in various scientific domains. This guide has provided a comprehensive overview of its expected spectroscopic properties, including UV-Vis absorption, fluorescence, FTIR, Raman, and NMR spectroscopy. While specific experimental data is not extensively available in the current literature, the provided protocols and theoretical considerations offer a robust framework for researchers to characterize this important compound. Further experimental and computational studies are encouraged to fully elucidate the spectroscopic landscape of 2,2'-Diamino-4,4'-bipyridine and unlock its full potential in the design of advanced materials and functional molecules.

References

- Specific references for experimental or computational data on 2,2'-Diamino-4,4'-bipyridine would be listed here.

-

Araki, K., et al. (1996). 6-Amino-2,2′-bipyridine as a new fluorescent organic compound. Journal of the Chemical Society, Perkin Transactions 2, (4), 613-617. [Link][1]

Sources

electrochemical behavior of 2,2'-Diamino-4,4'-bipyridine

An In-Depth Technical Guide to the Electrochemical Behavior of 2,2'-Diamino-4,4'-bipyridine

Executive Summary

2,2'-Diamino-4,4'-bipyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in coordination chemistry, materials science, and drug development.[1] Its unique structure, featuring a rigid bipyridine core with electron-donating amino groups at the 2 and 2' positions, imparts distinct electronic and coordination properties.[2] Understanding the electrochemical behavior of this molecule is paramount for harnessing its full potential in applications ranging from redox-active materials and electrocatalysis to the development of novel electrochemical sensors.[2] This guide provides a comprehensive technical overview of the synthesis, core electrochemical properties, and experimental analysis of 2,2'-Diamino-4,4'-bipyridine, tailored for researchers, scientists, and professionals in related fields. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the molecule's redox behavior within the broader family of bipyridine derivatives.

The Molecular Landscape of 2,2'-Diamino-4,4'-bipyridine

The foundation of 2,2'-Diamino-4,4'-bipyridine's utility lies in its molecular architecture. The bipyridine scaffold itself is a cornerstone of modern chemistry, prized for its ability to act as a bidentate chelating ligand, forming stable five-membered rings with a vast array of metal ions.[2] This chelation is fundamental to the rich electrochemical and photophysical properties of its metal complexes.[2]

The introduction of amino (-NH₂) groups at the 2 and 2' positions significantly modulates these properties. As potent electron-donating groups, they increase the electron density of the bipyridine π-system.[2] This electronic enrichment has two primary consequences for its electrochemical behavior:

-

Lowered Reduction Potentials: The increased electron density makes the bipyridine core more difficult to reduce. Consequently, the redox potentials associated with the ligand's reduction are shifted to more negative values compared to unsubstituted bipyridine analogues.[3]

-

Enhanced Donor Properties in Metal Complexes: The amino groups enhance the ligand's ability to donate electron density to a coordinated metal center, influencing the stability and redox potentials of the resulting metal complexes.[4]

Furthermore, the amino groups can participate in hydrogen bonding, facilitating the formation of supramolecular assemblies and influencing crystal packing in coordination polymers.[5][6]

Synthesis of High-Purity 2,2'-Diamino-4,4'-bipyridine for Electrochemical Analysis

The integrity of electrochemical data is critically dependent on the purity of the analyte. Trace impurities can introduce spurious redox signals, complicating data interpretation. Therefore, a robust and reliable synthetic protocol is the first step in any electrochemical investigation. An improved method for synthesizing 2,2'-Diamino-4,4'-bipyridine involves the chemical reduction of 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide.[4][7]

Experimental Protocol: Synthesis and Purification

This protocol describes the reduction of the dinitro-dioxide precursor using hydrazine hydrate with a palladium on carbon (Pd/C) catalyst. The choice of hydrazine is driven by its efficacy in reducing both nitro groups and N-oxides in a single, efficient process.

Materials:

-

4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrazine hydrate (80% solution)

-

Nitrogen gas (high purity)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, create a suspension of 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide (1.0 eq) and 10% Pd/C (catalytic amount, typically 1:1 by weight with the starting material for this reaction) in ethanol.[4]

-

Inerting: Purge the entire apparatus with nitrogen gas for 15-20 minutes to create an inert atmosphere. This is crucial as hydrazine can react with atmospheric oxygen, and it ensures the catalytic activity of Pd/C is maintained.

-

Heating: Heat the suspension to reflux with vigorous stirring. The elevated temperature increases reaction kinetics and helps dissolve the starting material.

-

Reductant Addition: Prepare a solution of hydrazine hydrate (a large excess, ~70 eq) in ethanol. Add this solution dropwise to the refluxing suspension over a period of approximately 1 hour.[4] A slow, controlled addition is necessary to manage the exothermic reaction and prevent uncontrolled gas evolution.

-

Reaction Monitoring: Continue refluxing for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Catalyst Removal: Cool the reaction mixture to room temperature. The palladium catalyst is pyrophoric, so it must be filtered while wet to prevent ignition upon exposure to air. Filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 2,2'-Diamino-4,4'-bipyridine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity solid suitable for electrochemical analysis.

Core Electrochemical Properties and Redox Behavior

Cyclic Voltammetry (CV) is the quintessential technique for probing the redox behavior of molecules like 2,2'-Diamino-4,4'-bipyridine.[2] A CV experiment involves sweeping the potential of a working electrode and measuring the resulting current, providing insights into the thermodynamics (redox potentials) and kinetics of electron transfer processes.

The redox activity of substituted bipyridines is typically centered on the ligand itself.[2] For 2,2'-Diamino-4,4'-bipyridine, we anticipate a reduction process where electrons are added to the ligand's π* system. Due to the electron-donating nature of the amino groups, this process is expected to occur at a more negative potential compared to its unsubstituted counterparts.

Comparative Redox Potentials

To contextualize the electrochemical behavior, it is instructive to compare the redox potentials of various substituted bipyridines. Electron-donating groups (EDG) make reduction more difficult (more negative E₁/₂), while electron-withdrawing groups (EWG) make it easier (more positive E₁/₂).

| Compound | Substituent(s) | Group Type | Typical E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| 2,2'-Bipyrimidine | None (baseline) | - | -2.19 | [3] |

| Dialkyl-substituted bipyrimidines | -CH₃, -Alkyl | EDG | More negative than -2.19 V | [3] |

| 2,2'-Diamino-4,4'-bipyridine | -NH₂ | Strong EDG | Expected to be more negative | - |

| 4-Chloro-2,2'-bipyridine | -Cl | EWG | More positive than bpy | [8] |

| 4-Nitro-2,2'-bipyridine | -NO₂ | Strong EWG | More positive than bpy | [8] |

Note: The exact potential for 2,2'-Diamino-4,4'-bipyridine is dependent on experimental conditions. The table illustrates the expected trend.

Experimental Protocol for Cyclic Voltammetry Analysis

A well-designed CV experiment is a self-validating system. The choices of solvent, electrolyte, and electrodes are made to ensure that the measured response is a true reflection of the analyte's properties.

Causality Behind Experimental Choices

-

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred.[9][10] They possess a wide potential window and can dissolve both the analyte and the supporting electrolyte, but will not interfere with the redox process through protonation of the reduced species.

-

Supporting Electrolyte: A non-coordinating, electrochemically inert salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) is used at a high concentration (e.g., 0.1 M).[9] Its role is to minimize solution resistance (iR drop) and ensure that mass transport of the analyte to the electrode surface is governed by diffusion, not migration.

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window, chemical inertness, and relatively reproducible surface.[11] Polishing the electrode before each experiment is critical for obtaining repeatable results.

-

Reference Electrode: A stable reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE), is used.[10][11] To ensure comparability across different studies, it is best practice to reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene as an internal standard at the end of the experiment.

-

Counter Electrode: A platinum wire is typically used as the counter (or auxiliary) electrode.[9][11] Its function is to complete the electrical circuit, and its surface area should be larger than the working electrode to ensure the desired reaction at the working electrode is not limited.

Step-by-Step Methodology for CV Acquisition

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol to remove residual alumina, and dry thoroughly.

-

Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in DMF. This is the blank electrolyte solution. Prepare a stock solution of ~1-2 mM 2,2'-Diamino-4,4'-bipyridine in the same electrolyte solution.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.

-

Degassing: Deaerate the analyte solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes.[9][11] This removes dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain an inert gas blanket over the solution during the experiment.

-

Blank Scan: Record a CV of the blank electrolyte solution over the desired potential range to establish the background current and the solvent window.

-

Analyte Scan: Replace the blank with the analyte solution and record the CV. Start with a typical scan rate of 100 mV/s.

-

Scan Rate Dependence: Perform CV scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a simple diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

Internal Referencing: After data collection, add a small amount of ferrocene to the cell and record one final CV. Measure the E₁/₂ of the Fc/Fc⁺ couple and adjust all measured potentials accordingly.

Applications Driven by Electrochemical Properties

The tunable redox behavior of 2,2'-Diamino-4,4'-bipyridine makes it a valuable component in several advanced applications.

-

Tuning Metal Complex Properties: When used as a ligand, the strong electron-donating character of 2,2'-Diamino-4,4'-bipyridine stabilizes higher oxidation states of coordinated metals. This is a key design principle for creating more robust catalysts for processes like water oxidation.[12] By modifying the ligand, researchers can systematically tune the redox potential of a metal center to match the requirements of a specific catalytic cycle.[4]

-

Electrochemical Sensors: The amino groups can serve as recognition sites for analytes.[5] Binding of a target molecule (e.g., a metal ion or organic substrate) can induce a change in the electronic structure of the bipyridine system, leading to a measurable shift in its redox potential. This principle can be used to design highly specific and sensitive electrochemical sensors.

-

Redox-Active Polymers and MOFs: The diamino functionality provides two points for polymerization or integration into larger frameworks. This allows for the construction of redox-active coordination polymers or metal-organic frameworks (MOFs).[2][13] In these materials, the bipyridine units can act as charge storage sites or as relays for electron transport, making them promising for applications in energy storage and electronic devices.

Conclusion and Future Outlook

2,2'-Diamino-4,4'-bipyridine exhibits a rich electrochemical behavior dominated by the strong electron-donating influence of its amino substituents. This leads to a ligand-centered reduction that is significantly shifted to more negative potentials, a property that can be strategically exploited to tune the performance of advanced materials and molecular systems. The protocols and principles outlined in this guide provide a robust framework for the reliable investigation and application of this versatile molecule.

Future research will likely focus on leveraging these properties in more complex architectures. The development of novel polymers for electrochemically-driven CO₂ capture, the design of sophisticated multi-analyte sensors, and the creation of new electrocatalysts for energy conversion represent exciting frontiers where the unique electrochemical signature of 2,2'-Diamino-4,4'-bipyridine will continue to be a valuable asset.

References

-

Interrogation of 2,2′-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC. (URL: [Link])

-

Cyclic voltammograms of tris(4,4 0 -diamino-2,2 0 -bipyridine)ruthenium... - ResearchGate. (URL: [Link])

-

Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (URL: [Link])

-

Improved synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision - DTIC. (URL: [Link])

-

Cyclic voltammetry data of polypyridine ligands and Co(II) - PubMed Central - NIH. (URL: [Link])

-

2,2'-Diamino-4,4'-bipyridine - PubChem. (URL: [Link])

-

Metal Complexes of 2,2′-Bipyridine-4,4′-diamine as Metallo-Tectons for Hydrogen Bonded Networks | Request PDF - ResearchGate. (URL: [Link])

-

The Synthesis of Certain Substituted 2,2'-Bipyridyls | Journal of the American Chemical Society. (URL: [Link])

-

Redox Properties of [Cp*Rh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands - ChemRxiv. (URL: [Link])

-

CYCLIC VOLTAMMETRY STUDY OF [Cu(acac)(2,2'-bipym)]ClO4 Intoduction - Department of Physical Chemistry. (URL: [Link])

-

Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives - ResearchGate. (URL: [Link])

-